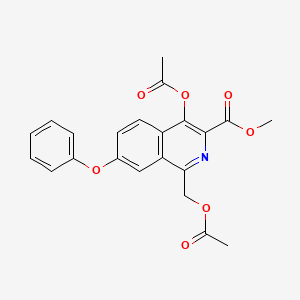
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with various functional groups attached, making it a versatile molecule in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be achieved through a multi-step process. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This three-component one-pot reaction yields the desired pyrrolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate: This compound has a phenyl group attached, which may alter its chemical properties and biological activity.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
141976-07-0 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
IPOPPUVIIJQXNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(C(=O)C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)








![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)


